molecular formula C22H16ClN3O4 B2627107 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533878-87-4

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2627107
CAS No.: 533878-87-4
M. Wt: 421.84
InChI Key: YPMSCFDBRPAGPH-UHFFFAOYSA-N
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Description

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is distinguished by its unique chemical structure, which includes a nitrobenzoyl group and a phenyl group, contributing to its distinct chemical and pharmacological properties.

Preparation Methods

The synthesis of 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine core structure.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Chlorination: The chlorine atom is introduced via a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.

    Final Assembly: The phenyl group is added in the final step, usually through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other advanced techniques to streamline the process.

Chemical Reactions Analysis

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and the development of new synthetic methodologies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding properties and mechanisms of action.

    Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Similar compounds to 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one include:

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar therapeutic uses but differing in its pharmacokinetic properties.

    Nitrazepam: Known for its hypnotic effects, used primarily in the treatment of insomnia.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)24-18)22(28)16-8-4-5-9-19(16)26(29)30/h1-12,21H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSCFDBRPAGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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